molecular formula C7H7ClN2O B13021527 2-Chloro-3-(methylamino)isonicotinaldehyde

2-Chloro-3-(methylamino)isonicotinaldehyde

Cat. No.: B13021527
M. Wt: 170.59 g/mol
InChI Key: DDVKUKFFBOLJKB-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylamino)isonicotinaldehyde is an organic compound with the molecular formula C7H7ClN2O. It is a derivative of isonicotinaldehyde, featuring a chlorine atom and a methylamino group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylamino)isonicotinaldehyde typically involves the chlorination of 3-(methylamino)isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylamino)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of the corresponding carboxylic acid.

    Reduction Reactions: Formation of the corresponding alcohol.

Scientific Research Applications

2-Chloro-3-(methylamino)isonicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylamino)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methylamino group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-Chloro-3-(methylamino)isonicotinaldehyde is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

2-chloro-3-(methylamino)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H7ClN2O/c1-9-6-5(4-11)2-3-10-7(6)8/h2-4,9H,1H3

InChI Key

DDVKUKFFBOLJKB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1Cl)C=O

Origin of Product

United States

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